molecular formula C14H19FN2O3S B2784837 N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2319638-18-9

N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2784837
CAS No.: 2319638-18-9
M. Wt: 314.38
InChI Key: FMXCTYXSVWCDOL-UHFFFAOYSA-N
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Description

N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of fluorine, methoxy, and methylsulfanyl groups in the compound suggests potential unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide typically involves the reaction of an appropriate amine with an oxalyl chloride derivative. The general synthetic route may include:

    Starting Materials: 3-Fluoroaniline, 2-methoxy-4-methylsulfanylbutylamine, oxalyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The amines are reacted with oxalyl chloride in the presence of a base (e.g., triethylamine) to form the oxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxamide group can be reduced to the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is being investigated for its potential therapeutic properties. It has shown promise in:

  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis .
  • Analgesic Properties : Its structural similarities to known analgesics suggest it could interact with pain pathways, offering potential for pain management therapies.

Biological Studies

Research has focused on the compound's interactions with biological systems:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in inflammatory responses, akin to other sulfone-containing compounds which have been explored for their enzyme-inhibiting capabilities .
  • Cellular Mechanisms : Investigations into how the compound affects cellular signaling pathways are ongoing, particularly regarding its influence on macrophage activity and cytokine production.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, enabling chemists to explore new chemical entities with potentially novel biological activities.
  • Reagent in Organic Reactions : The compound's unique functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and oxidation reactions, expanding its utility in synthetic methodologies.

Case Study 1: Anti-inflammatory Drug Development

A study focused on synthesizing analogs of this compound revealed that certain derivatives exhibited significant anti-inflammatory effects in vivo. These derivatives were effective in reducing symptoms of collagen-induced arthritis in mouse models, highlighting their therapeutic potential .

Case Study 2: Enzyme Interaction Studies

Research conducted on the enzyme inhibition properties of related sulfone compounds demonstrated that modifications to the methoxy and methylsulfanyl groups could enhance binding affinity to target enzymes. This suggests that this compound might be optimized for better therapeutic efficacy through structural modifications .

Mechanism of Action

The mechanism of action of N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Fluorophenyl)-N-(2-methoxyethyl)oxamide
  • N’-(3-Fluorophenyl)-N-(4-methylsulfanylbutyl)oxamide
  • N’-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide

Uniqueness

N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide, with the CAS number 2319638-18-9, is a synthetic compound that has gained attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19FN2O3SC_{14}H_{19}FN_{2}O_{3}S, with a molecular weight of 314.38 g/mol. The compound features a fluorophenyl group, methoxy group, and a methylsulfanyl group, which contribute to its unique biological interactions.

PropertyValue
Molecular FormulaC14H19FN2O3S
Molecular Weight314.38 g/mol
IUPAC NameThis compound
CAS Number2319638-18-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with inflammation and pain.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • Ames Test : The compound was tested in the Ames assay, showing strong mutagenic potential under specific conditions, indicating possible interactions with DNA .
  • Cell Viability Assays : Studies on various cancer cell lines indicated that the compound can induce apoptosis at certain concentrations, suggesting potential anticancer properties.

Case Studies

  • Case Study 1 : A study conducted on human hepatocellular carcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis .
  • Case Study 2 : In a model of inflammatory response, administration of the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-20-12(6-7-21-2)9-16-13(18)14(19)17-11-5-3-4-10(15)8-11/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXCTYXSVWCDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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